![molecular formula C14H13F2N5O B4637785 1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4637785.png)
1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-difluorophenyl group and a 2-methoxyethylamine moiety.
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-difluorophenyl group: This step may involve the use of halogenated aromatic compounds and coupling reactions.
Attachment of the 2-methoxyethylamine moiety: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C14H13F2N5O
- Molecular Weight: 293.28 g/mol
- Structure: The compound features a pyrazolo[3,4-d]pyrimidin core with a difluorophenyl group and a methoxyethyl substituent. This unique structure contributes to its potential biological activities.
Biological Activities
The compound has been investigated for several biological activities, particularly in the context of cancer treatment and kinase inhibition.
Kinase Inhibition
Research indicates that this compound acts as an inhibitor of specific kinases, which are enzymes that play critical roles in cell signaling pathways. For instance, it has shown potential as an inhibitor of TrkA kinase, which is involved in pain pathways and cancer progression. The inhibition of TrkA may lead to therapeutic effects in conditions such as chronic pain and certain cancers .
Anticancer Activity
Studies have demonstrated that compounds similar to 1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis and the disruption of cell cycle progression .
Case Study 1: TrkA Inhibition
In a study detailed in patent literature, the compound was tested for its efficacy against TrkA kinase. The results indicated significant inhibition of kinase activity, leading to reduced cell viability in TrkA-expressing cancer cells. This suggests a promising avenue for developing pain management therapies or cancer treatments targeting this pathway .
Case Study 2: Antitumor Efficacy
Another investigation focused on the compound's antitumor properties. It was found to significantly decrease tumor growth in xenograft models when administered at specific dosages. The study highlighted the importance of further exploring dosage optimization and combination therapies with existing chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
1-(3,4-difluorophenyl)-N-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(3,4-difluorophenyl)-N-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has an ethoxyethyl group instead of a methoxyethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention for its potential therapeutic applications due to its unique molecular structure and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H13F2N5O
- CAS Number : 921156-10-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The compound is believed to act as an inhibitor of certain kinases and may modulate the activity of G-protein coupled receptors (GPCRs), which are crucial in many physiological processes.
Biological Activity Overview
The compound has shown promising results in various biological assays:
- Kinase Inhibition : Preliminary studies indicate that it may inhibit key kinases involved in cancer progression. For instance, it has been shown to affect the phosphorylation status of proteins involved in cell growth and survival pathways.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses.
- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
- Inflammation Model : Another study utilized an animal model of inflammation to assess the therapeutic potential of this compound. Results indicated a marked decrease in inflammatory markers and improved clinical scores in treated animals compared to controls.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O/c1-22-5-4-17-13-10-7-20-21(14(10)19-8-18-13)9-2-3-11(15)12(16)6-9/h2-3,6-8H,4-5H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGUNKTZOLHGHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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